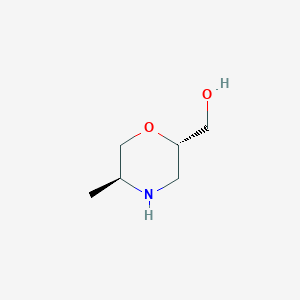

((2S,5S)-5-Methylmorpholin-2-yl)methanol

Description

((2S,5S)-5-Methylmorpholin-2-yl)methanol is a chiral morpholine derivative characterized by a six-membered morpholine ring (containing one oxygen and one nitrogen atom) with a methyl group at the 5-position and a hydroxymethyl (-CH$_2$OH) substituent at the 2-position. Its stereochemistry (2S,5S) is critical for its three-dimensional conformation, influencing interactions in asymmetric synthesis, catalysis, and pharmaceutical applications. This compound serves as a key intermediate in drug development, particularly in synthesizing molecules targeting neurological and metabolic pathways .

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

[(2S,5S)-5-methylmorpholin-2-yl]methanol |

InChI |

InChI=1S/C6H13NO2/c1-5-4-9-6(3-8)2-7-5/h5-8H,2-4H2,1H3/t5-,6-/m0/s1 |

InChI Key |

LXFMWDJIAVDCQU-WDSKDSINSA-N |

Isomeric SMILES |

C[C@H]1CO[C@@H](CN1)CO |

Canonical SMILES |

CC1COC(CN1)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2S,5S)-5-Methylmorpholin-2-yl)methanol typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the catalytic hydrogenation of a precursor compound, such as a morpholine derivative, in the presence of a chiral catalyst. The reaction conditions often include a solvent like ethanol or methanol and a hydrogen source .

Industrial Production Methods

Industrial production of ((2S,5S)-5-Methylmorpholin-2-yl)methanol may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient than batch processes. The use of microreactors and automated systems can further enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

((2S,5S)-5-Methylmorpholin-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different morpholine derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various morpholine derivatives .

Scientific Research Applications

Chemistry

In chemistry, ((2S,5S)-5-Methylmorpholin-2-yl)methanol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in many chemical reactions .

Biology

In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its chiral nature makes it valuable in the study of enzyme interactions and other biochemical processes .

Medicine

In medicine, ((2S,5S)-5-Methylmorpholin-2-yl)methanol is explored for its potential as a pharmaceutical intermediate. It can be used in the synthesis of drugs that require specific stereochemistry for their activity .

Industry

In the industrial sector, this compound is used in the production of materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the manufacture of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of ((2S,5S)-5-Methylmorpholin-2-yl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The morpholine ring can also interact with various enzymes and receptors, affecting their function .

Comparison with Similar Compounds

Structural and Functional Group Variations

[(2R,5S)-4-Benzyl-5-methylmorpholin-2-yl]methanol (CAS 1821792-54-4)

- Structure : Differs by a benzyl group at the morpholine ring’s 4-position.

- However, steric hindrance may reduce binding efficiency in certain enzymatic pockets compared to the unsubstituted morpholine derivative .

((2S,5S)-5-Methylpiperazin-2-yl)methanol (CAS 2407907-32-6)

- Structure : Replaces morpholine’s oxygen with a second nitrogen, forming a piperazine ring.

- Impact : Increased basicity due to the additional nitrogen, altering solubility (e.g., hydrochloride salt forms are water-soluble) and protonation states under physiological conditions. Piperazine derivatives are common in antivirals (e.g., HIV protease inhibitors), whereas morpholine analogs are prevalent in kinase inhibitors .

((2S,5S)-5-Allyltetrahydrofuran-2-yl)methanol

- Structure : Features a five-membered tetrahydrofuran (ether) ring with an allyl substituent.

- Impact : The unsaturated allyl group introduces reactivity for click chemistry or Michael additions. The smaller ring size reduces conformational flexibility compared to morpholine derivatives, affecting stereoselectivity in catalysis .

(4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol

- Structure : Contains an oxazoline ring (five-membered with O and N) and a phenyl group.

- Impact : The aromatic phenyl group enhances π-π stacking in drug-receptor interactions. Oxazoline rings are electron-deficient, making them useful in coordination chemistry, unlike morpholine’s balanced electron distribution .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.